2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one
Overview
Description
2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It appears as a white to orange to green powder or crystal .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between salicyloyl chloride and salicylamide in the presence of a solvent. This reaction produces an acyl compound, 2-hydroxy-N-(2-hydroxybenzyl) benzamide. Heating this acyl compound in-situ results in cyclization to obtain the crystalline form of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazinone core with a hydroxyphenyl substituent at the 2-position .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is a condensation reaction between salicyloyl chloride and salicylamide, followed by in-situ cyclization .Physical and Chemical Properties Analysis
This compound is a solid at 20°C. It has a melting point range of 204.0 to 208.0°C, with a specific melting point at 206°C. The compound exhibits a maximum absorption wavelength of 371 nm in water .Scientific Research Applications
Synthesis of Novel Derivatives
A study by Guguloth (2021) reported the synthesis of novel derivatives of 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, indicating potential applications in medicinal chemistry (Guguloth, 2021).
One Pot Synthesis Method
Prajapati et al. (2019) developed a new one-pot method for synthesizing various 4H-benzo[e][1,3]oxazin-4-one derivatives, highlighting their utility in creating medicinally important compounds (Prajapati et al., 2019).
Copper-Catalyzed Synthesis
Munusamy, Venkatesan, and Sathiyanarayanan (2015) presented an efficient synthesis method for 2-phenyl-4H-benzo[d][1,3]oxazine-4-one derivatives using copper catalysis, which could be significant for pharmaceutical synthesis (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).
Halogen-Containing Derivatives
Le Falher et al. (2015) conducted a study on the preparation of halogen-containing 4H-pyrido[e][1,3]oxazin-4-ones and their transformation into other compounds, suggesting potential in synthetic chemistry (Le Falher et al., 2015).
Inhibitors of Human Leukocyte Elastase
Gütschow and Neumann (1998) synthesized a series of thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase, indicating potential therapeutic applications (Gütschow & Neumann, 1998).
Synthesis and Biological Evaluation
Saifuzzaman et al. (2017) evaluated a series of 4H-benzo[e][1,3]oxazin-4-one derivatives for their activities against various enzymes and platelet aggregation, suggesting their relevance in drug discovery (Saifuzzaman et al., 2017).
Palladium-Catalyzed Cyclocarbonylation
Larksarp and Alper (1999) reported the synthesis of benzo[e]-1,3-oxazin-4-one derivatives using palladium-catalyzed cyclocarbonylation, highlighting another synthetic pathway (Larksarp & Alper, 1999).
Safety and Hazards
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-11-7-3-1-5-9(11)14-15-13(17)10-6-2-4-8-12(10)18-14/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWIROGSZPXREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-69-5 | |
Record name | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3SS25RJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: How is 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one utilized in the synthesis of novel compounds?
A1: this compound serves as a valuable starting material in the synthesis of deferasirox derivatives. [] These derivatives, containing tetrazole and hydrazine moieties, exhibit potent urease inhibitory activity. The reaction involves the condensation of this compound with monosubstituted hydrazides. This reaction pathway offers a route to diversely substituted compounds with potential medicinal applications.
A2: The deferasirox derivatives synthesized using this compound have shown promising in vitro inhibitory activity against Jack bean urease. [] These compounds demonstrate superior potency compared to the standard urease inhibitor, acetohydroxamic acid. The observed activity highlights the potential of this structural motif in developing novel therapeutic agents targeting urease-related diseases.
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